![molecular formula C10H10BrN3 B1489178 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 1500676-94-7](/img/structure/B1489178.png)
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis
The molecular structure of “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” has been optimized using DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
The pyrazole moiety, which is part of the compound , is widely recognized for its significance in medicinal chemistry. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals due to their structural versatility and biological relevance . The bromo and pyridine groups in “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” can be further functionalized to create novel compounds with potential pharmacological activities.
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole derivatives are explored for their potential use as pesticides. The structural elements of the compound can be tailored to interact with specific biological targets in pests, offering a pathway to develop new, more effective agrochemicals .
Coordination Chemistry: Ligand Synthesis
The compound’s pyridine and pyrazole groups can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. This can lead to the creation of complex structures with metals, which are useful in catalysis and materials science .
Organometallic Chemistry: Catalyst Design
“2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” can serve as a precursor for the synthesis of organometallic complexes. These complexes are crucial in catalysis, including processes like hydrogenation and carbon-carbon bond formation, which are fundamental in chemical manufacturing .
Fluorescence Studies: Probe Development
Pyrazole derivatives exhibit fluorescence properties that can be harnessed in scientific research. The compound can be used to develop fluorescent probes for biological and chemical analyses, aiding in the detection and quantification of various substances .
Pharmaceutical Applications: Therapeutic Agents
The structural framework of pyrazoles allows for the development of a wide range of therapeutic agents. With appropriate functionalization, “2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” could lead to the discovery of new drugs with antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties .
properties
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFYEWDSMTXLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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